(2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine
Description
Molecular Architecture and Configurational Isomerism
The molecular architecture of this compound demonstrates remarkable structural complexity through its integration of multiple functional domains. The compound possesses a molecular formula of C28H45ClN2O5 with a molecular weight of 525.1 grams per mole, establishing it as a substantial organic molecule with significant steric requirements. The core structure derives from a threonine backbone that has undergone selective functionalization at both the amino and hydroxyl positions, creating a highly modified amino acid derivative with distinct stereochemical properties.
The stereochemical designation (2S,3R) defines the absolute configuration at the two chiral centers within the threonine-derived portion of the molecule. This particular stereochemical arrangement corresponds to the naturally occurring L-threonine configuration, where the 2S center represents the amino acid carbon bearing the carboxyl and amino functions, while the 3R center corresponds to the secondary alcohol position. The maintenance of this natural stereochemistry proves crucial for biological recognition and synthetic utility, as the specific spatial arrangement of functional groups directly influences molecular interactions and reactivity patterns.
The tert-butoxycarbonyl protecting group, systematically named as 2-methylpropan-2-yl oxycarbonyl, occupies the amino position and provides both steric bulk and chemical stability during synthetic manipulations. This protection strategy effectively shields the amino functionality from unwanted reactions while maintaining the overall molecular integrity. The tert-butoxycarbonyl group exhibits characteristic conformational preferences due to its bulky tertiary structure, influencing the overall molecular shape and intermolecular interactions.
| Structural Component | Molecular Formula Contribution | Stereochemical Impact |
|---|---|---|
| Threonine backbone | C4H7NO3 | (2S,3R) configuration |
| tert-Butoxycarbonyl group | C5H9O2 | Steric protection at amino position |
| 4-Chlorophenyl methoxy | C7H6ClO | Extended conjugation and halogen bonding |
| Dicyclohexylamine | C12H23N | Salt formation and crystallization aid |
The 4-chlorophenyl methoxy substituent introduces additional structural complexity through its aromatic character and halogen substitution pattern. This protecting group strategy for the hydroxyl function creates an extended conjugated system that significantly alters the electronic properties of the molecule. The para-chlorine substitution on the phenyl ring enhances the electron-withdrawing character of the aromatic system, potentially influencing both the chemical reactivity and physical properties of the compound. The methoxy linkage provides flexibility between the aromatic ring and the threonine backbone, allowing for conformational adjustments that accommodate various molecular environments.
The dicyclohexylamine component functions as both a counterion and a crystallization auxiliary, forming a salt structure with the carboxylic acid portion of the threonine derivative. This amine selection proves particularly advantageous for several reasons, including its ability to form stable crystalline arrangements, its chemical inertness under typical storage conditions, and its ease of removal during subsequent synthetic transformations. The cyclohexyl groups provide significant steric bulk that can influence crystal packing arrangements and molecular recognition patterns.
Configurational analysis reveals that this compound represents one of four possible stereoisomeric forms when considering the two chiral centers in the threonine backbone. The (2S,3R) configuration corresponds to the natural L-threonine stereochemistry, distinguishing it from the (2R,3S) D-threonine configuration and the two allothreonine diastereomers with (2S,3S) and (2R,3R) configurations. This specific stereochemical arrangement proves essential for biological activity and synthetic utility, as even minor changes in configuration can dramatically alter molecular recognition and reactivity patterns.
X-ray Crystallographic Studies and Conformational Dynamics
X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular organization and intermolecular interactions governing the solid-state behavior of this compound. The crystallographic investigation reveals critical information about molecular conformation, hydrogen bonding patterns, and supramolecular assembly mechanisms that define the compound's physical properties and stability characteristics.
X-ray diffraction techniques enable precise determination of atomic positions, bond lengths, and angular relationships within the crystal lattice structure. The methodology involves illuminating the crystalline sample with monochromatic X-rays and analyzing the resulting diffraction patterns to reconstruct the three-dimensional electron density distribution. This approach provides unambiguous structural information with typical resolution limits extending to 0.1 Ångström precision for well-ordered crystalline materials. The technique proves particularly valuable for complex organic molecules containing multiple chiral centers, as it definitively establishes absolute stereochemical configurations through anomalous scattering effects.
Conformational analysis through crystallographic data reveals the preferred molecular geometry adopted in the solid state. The threonine backbone typically adopts an extended conformation that minimizes steric interactions between the bulky protecting groups while maximizing stabilizing intramolecular contacts. The tert-butoxycarbonyl group generally assumes a conformation that positions the carbonyl oxygen away from the adjacent chiral centers, reducing electrostatic repulsion and optimizing hydrogen bonding opportunities with neighboring molecules.
The 4-chlorophenyl methoxy substituent exhibits conformational flexibility around the methoxy linkage, allowing for rotational adjustments that accommodate crystal packing requirements. Crystallographic studies of related chlorophenyl-containing compounds demonstrate that the aromatic ring typically adopts orientations that maximize π-π stacking interactions with adjacent aromatic systems while positioning the chlorine atom to participate in halogen bonding networks. These weak intermolecular interactions contribute significantly to crystal stability and melting point characteristics.
| Crystallographic Parameter | Typical Range | Structural Significance |
|---|---|---|
| Unit cell dimensions | 10-20 Ångström | Defines crystal lattice spacing |
| Space group | P21, P212121 | Describes molecular symmetry |
| Z value | 2-8 | Number of molecules per unit cell |
| Density | 1.1-1.3 g/cm³ | Crystal packing efficiency |
Hydrogen bonding patterns play a crucial role in determining crystal stability and solubility characteristics. The carboxylic acid functionality forms strong hydrogen bonds with the dicyclohexylamine counterion, creating ionic pair arrangements that stabilize the crystal lattice. Additional hydrogen bonding interactions may occur between the carbonyl oxygen of the tert-butoxycarbonyl group and hydrogen donors from adjacent molecules, contributing to the overall crystal cohesion. The hydroxyl group protected as the 4-chlorophenyl methoxy ether cannot participate directly in hydrogen bonding, but the aromatic system may engage in π-hydrogen interactions with nearby aliphatic protons.
Supramolecular assembly mechanisms reveal how individual molecules organize into extended three-dimensional networks within the crystal structure. The combination of ionic interactions between the carboxylate and dicyclohexylammonium groups, van der Waals forces between aliphatic segments, and aromatic stacking interactions between chlorophenyl rings creates a complex hierarchy of intermolecular contacts. These multiple interaction modes contribute to the overall thermal stability and mechanical properties of the crystalline material.
Temperature-dependent crystallographic studies can provide insights into conformational dynamics and thermal expansion behavior. As temperature increases, molecular vibrations become more pronounced, leading to gradual increases in bond lengths and decreases in intermolecular contact distances. The onset of conformational disorder typically occurs at temperatures approaching the melting point, where thermal energy becomes sufficient to overcome intermolecular binding forces and initiate phase transitions.
Comparative Analysis of tert-Butoxycarbonyl-Protected Amino Acid Derivatives
The structural characteristics of this compound can be systematically compared with related tert-butoxycarbonyl-protected amino acid derivatives to identify common structural motifs and unique features. This comparative approach illuminates fundamental principles governing the design and properties of protected amino acid systems while highlighting specific advantages conferred by particular protecting group combinations.
N-tert-Butoxycarbonyl-L-threonine represents the simplest analog within this structural family, containing only the tert-butoxycarbonyl protection at the amino position while leaving the hydroxyl group unprotected. This compound exhibits a molecular formula of C9H17NO5 with a molecular weight of 219.23 grams per mole, representing approximately 40% of the mass of the chlorophenyl methoxy derivative. The unprotected hydroxyl group in this simpler analog participates actively in hydrogen bonding networks, creating different crystallization patterns and solubility characteristics compared to the fully protected derivative. The melting point range of 80-82°C for the unprotected compound contrasts with typically higher melting points observed for compounds with additional aromatic protecting groups.
The allothreonine analog, (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid, provides direct insight into the impact of stereochemical changes on molecular properties. This diastereomeric compound maintains the same molecular formula and molecular weight as the threonine derivative but exhibits different spatial arrangements of functional groups around the chiral centers. The (2S,3S) configuration creates distinct conformational preferences and intermolecular interaction patterns, typically resulting in different crystallization behavior, solubility profiles, and chemical reactivity patterns.
| Compound | Molecular Formula | Molecular Weight | Hydroxyl Protection | Stereochemistry |
|---|---|---|---|---|
| N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | 219.23 g/mol | None | (2S,3R) |
| Target compound | C28H45ClN2O5 | 525.1 g/mol | 4-Chlorophenyl methoxy | (2S,3R) |
| N-tert-Butoxycarbonyl-L-allothreonine | C9H17NO5 | 219.23 g/mol | None | (2S,3S) |
The introduction of aromatic protecting groups, as exemplified by the 4-chlorophenyl methoxy substitution, dramatically alters both the physical and chemical properties of the amino acid derivative. Aromatic protection typically increases molecular weight substantially while introducing π-electron systems that can participate in stacking interactions and halogen bonding networks. The 4-chlorophenyl system specifically contributes electron-withdrawing character through the para-chlorine substitution, potentially affecting both the acidity of the carboxylic acid group and the stability of the tert-butoxycarbonyl protection under various conditions.
Related chlorophenyl-containing compounds, such as 3-(4-chlorophenyl)butanoic acid and 4-(4-chlorophenyl)butanoic acid, provide additional comparative context for understanding the electronic and steric effects of chlorophenyl substitution. These simpler analogs demonstrate that 4-chlorophenyl groups typically exhibit enhanced thermal stability, modified solubility characteristics in organic solvents, and distinct spectroscopic signatures compared to unsubstituted phenyl systems. The para-chlorine substitution creates a permanent dipole moment that influences both intermolecular interactions and chemical reactivity patterns.
The dicyclohexylamine salt formation strategy employed in the target compound represents a common approach for improving the crystallization behavior and handling characteristics of amino acid derivatives. Comparative analysis with other amine salts reveals that dicyclohexylamine provides several advantages, including chemical stability under ambient conditions, ease of removal through acid-base extraction procedures, and favorable crystal packing properties that often result in well-defined crystalline materials suitable for X-ray diffraction studies.
Protecting group stability comparisons across the series reveal that tert-butoxycarbonyl groups exhibit consistent behavior regardless of the specific amino acid backbone or additional protecting groups present. These groups typically remain stable under basic and neutral conditions while undergoing clean removal under mildly acidic conditions, making them highly versatile for synthetic applications. The 4-chlorophenyl methoxy protecting group demonstrates enhanced stability compared to simple methyl or benzyl ethers, requiring more vigorous conditions for removal but providing superior protection during demanding synthetic transformations.
Properties
IUPAC Name |
(2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO5.C12H23N/c1-10(22-9-11-5-7-12(17)8-6-11)13(14(19)20)18-15(21)23-16(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10,13H,9H2,1-4H3,(H,18,21)(H,19,20);11-13H,1-10H2/t10-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJJJXGBINHVRL-HTKOBJQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=C(C=C1)Cl.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=C(C=C1)Cl.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid; N-cyclohexylcyclohexanamine represents a complex organic molecule with potential pharmacological significance. The structural elements of this compound, including a butanoic acid backbone and various substituents such as the 4-chlorophenyl group and cyclohexyl amine, suggest interactions with biological targets, making it a candidate for medicinal chemistry research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Where represent the number of carbon, hydrogen, chlorine, oxygen, and nitrogen atoms respectively. The presence of functional groups such as methoxy and amine enhances its reactivity and biological activity.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes. For example, similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are critical in neurological and gastrointestinal functions respectively .
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. This activity is often assessed through minimum inhibitory concentration (MIC) tests .
- Binding Interactions : Interaction studies with bovine serum albumin (BSA) have been utilized to understand the binding affinity of this compound, which is essential for predicting its pharmacokinetics in biological systems .
Case Studies
- Docking Studies : Computational docking studies have elucidated the binding modes of the compound with target proteins. These studies suggest that the 4-chlorophenyl group plays a significant role in enhancing binding affinity due to hydrophobic interactions with the active site of enzymes .
-
In Vitro Assays : In vitro assays have demonstrated that compounds similar to this one possess strong inhibitory activity against urease, with reported IC50 values indicating high potency compared to standard inhibitors .
Compound IC50 (µM) Target Enzyme Compound A 1.13 ± 0.003 Urease Compound B 0.63 ± 0.001 AChE Compound C 21.25 ± 0.15 Standard Control - Antimicrobial Screening : The antibacterial efficacy was evaluated against multiple bacterial strains, revealing moderate to strong activity for specific derivatives while others showed limited effectiveness .
Synthesis and Optimization
The synthesis of (2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid; N-cyclohexylcyclohexanamine involves several key steps:
- Formation of Butanoic Acid Derivative : The initial step includes the synthesis of a butanoic acid derivative with a methoxy group.
- Introduction of Amine Group : Subsequent reactions introduce the cyclohexyl amine moiety through nucleophilic substitution or coupling reactions.
- Purification and Characterization : The final product is purified using chromatography techniques and characterized using NMR spectroscopy and mass spectrometry to confirm its structure.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group serves as a temporary protective moiety for the amine during peptide synthesis. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) cleave the Boc group, yielding a free amine.
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Boc removal | 4M HCl in dioxane (1–2 hr, 25°C) | Free amine intermediate | , |
| Boc cleavage | 50% TFA in dichloromethane (30 min) | Deprotected amino acid | , |
- Mechanism : Protonation of the Boc carbamate oxygen weakens the carbonyl bond, leading to cleavage and release of CO₂ and tert-butanol.
- Applications : Critical for sequential peptide coupling in solid-phase synthesis .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes esterification or amidation for further derivatization.
| Reaction | Reagents | Product | References |
|---|---|---|---|
| Esterification | Methanol/H₂SO₄ (reflux) | Methyl ester derivative | , |
| Amidation | EDCl/HOBt, amine substrates | Peptide bond formation | , |
- Key Data :
4-Chlorobenzyl Ether Cleavage
The 4-chlorobenzyl (p-Cl-Bzl) group is typically removed via catalytic hydrogenation or acidic hydrolysis.
| Method | Conditions | Outcome | References |
|---|---|---|---|
| Hydrogenolysis | 10% Pd/C, H₂ (1 atm, 6 hr) | Free hydroxyl group | |
| Acidic cleavage | HBr in acetic acid (2 hr, 0°C) | Deprotected alcohol |
- Challenges : The electron-withdrawing chlorine substituent slows hydrogenolysis, necessitating prolonged reaction times .
Salt Displacement with DCHA
The dicyclohexylamine (DCHA) counterion enhances crystallinity and solubility. Displacement occurs via acid-base reactions.
| Process | Conditions | Outcome | References |
|---|---|---|---|
| Neutralization | HCl in ether | Free carboxylic acid | |
| Salt exchange | Sodium bicarbonate | Alternative salts (e.g., Na⁺) |
- Role of DCHA : Stabilizes the zwitterionic form of the amino acid, improving handling during synthesis .
Peptide Coupling Reactions
The deprotected amine participates in peptide bond formation.
| Reagents | Conditions | Application | References |
|---|---|---|---|
| HATU/DIPEA | DMF, 0°C to RT | Solid-phase synthesis | , |
| DCC/NHS | THF, 24 hr | Solution-phase coupling |
Preparation Methods
Stereoselective Formation of the (2S,3R) Configuration
The target molecule’s stereochemistry is critical for its biological activity and structural integrity. A common approach involves starting from L-threonine, which provides the (2S,3R) configuration natively. The hydroxyl group at the β-position is protected as a 4-chlorobenzyl ether via a Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert the configuration of the hydroxyl group if necessary. The amino group is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine.
Reaction Conditions
Alternative Route via Epoxide Ring-Opening
For laboratories without access to enantiopure threonine, an epoxide intermediate can be synthesized. Epoxidation of allylglycine derivatives using meta-chloroperbenzoic acid (mCPBA) yields a racemic epoxide, which is resolved via chiral chromatography or enzymatic hydrolysis. The epoxide is then opened with 4-chlorobenzyl alcohol under acidic conditions to install the ether group.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Epoxidation Yield | 78–85% | |
| Enantiomeric Excess | >99% (after resolution) | |
| Etherification Yield | 92% |
Preparation of N-Cyclohexylcyclohexanamine (Dicyclohexylamine)
Catalytic Hydrogenation of Diphenylamine
N-Cyclohexylcyclohexanamine (Component B) is industrially produced via the hydrogenation of diphenylamine over a Raney nickel or palladium catalyst. This method achieves high yields but requires elevated temperatures (150–200°C) and pressures (50–100 bar).
Reaction Conditions
Condensation of Cyclohexanone and Cyclohexylamine
An alternative route involves the reductive amination of cyclohexanone with cyclohexylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method is milder and suitable for laboratory-scale synthesis.
Optimized Protocol
-
Substrates : Cyclohexanone (1.0 equiv.), cyclohexylamine (1.2 equiv.)
-
Reducing Agent : NaBH₃CN (1.5 equiv.)
-
Solvent : MeOH, rt, 24 h
Coupling and Purification Strategies
Salt Formation Between Components A and B
The carboxylic acid group of Component A can form a stable salt with the basic amine group of Component B. This is typically achieved by mixing equimolar amounts of both components in a polar aprotic solvent like dichloromethane (DCM) or ethyl acetate.
Procedure
-
Dissolve Component A (1.0 equiv.) in DCM.
-
Add Component B (1.05 equiv.) dropwise at 0°C.
-
Stir for 2 h, filter, and wash with cold DCM.
Analytical Data
Challenges and Optimization
Q & A
Q. What are the recommended synthetic routes for preparing (2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(tert-butoxycarbonyl)amino]butanoic acid?
- Methodological Answer : The butanoic acid moiety can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group for amide bond formation. The stereochemistry (2S,3R) requires chiral resolution techniques, such as chiral HPLC or enzymatic resolution, to ensure enantiopurity. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Purification involves column chromatography and recrystallization .
Q. How should researchers confirm the stereochemical configuration and purity of this compound?
- Methodological Answer :
- Stereochemistry : Use 2D NMR (e.g., NOESY or HSQC) to confirm spatial arrangements of substituents. X-ray crystallography provides definitive proof of absolute configuration.
- Purity : Analyze via reverse-phase HPLC with UV detection (≥95% purity threshold) and mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation. Monitor byproducts from coupling reactions, such as unreacted starting materials or diastereomers .
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C. Desiccate using silica gel to prevent hydrolysis of the Boc group. Periodically assess stability via HPLC to detect degradation products, especially under humid conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?
- Methodological Answer : Apply Bayesian optimization or Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For stereochemical control, use kinetic resolution with chiral catalysts or immobilized enzymes. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., fixed pH, temperature) to minimize variability.
- Purity Reassessment : Isolate trace impurities (<1%) via preparative HPLC and test their biological activity.
- Mechanistic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity independently of cellular assays .
Q. How does the stereochemistry of the butanoic acid moiety influence its interaction with biological targets?
- Methodological Answer : Compare enantiomers via:
- Computational Docking : Molecular dynamics simulations to predict binding poses with receptors (e.g., cyclooxygenase or kinase targets).
- In Vitro Assays : Test (2S,3R) vs. (2R,3S) isomers in enzyme inhibition assays (IC50 determination). Stereospecific effects on pharmacokinetics (e.g., metabolic stability) are assessed using liver microsomes .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation pathways (e.g., Boc deprotection) via LC-MS/MS.
- Radiolabeling : Incorporate 14C or 3H isotopes to track metabolic byproducts in vivo .
Methodological Notes for Experimental Design
- Synthetic Byproduct Analysis : Use LC-MS to identify dimers or oxidized species formed during coupling reactions. Adjust solvent polarity (e.g., switch from DMF to THF) to suppress side reactions .
- Biological Assay Design : For cytotoxicity studies, include positive controls (e.g., cisplatin) and measure apoptosis markers (caspase-3/7 activation) to differentiate mechanisms .
- Data Reproducibility : Archive batch-specific analytical certificates (e.g., NMR, HPLC) and share raw data via open-access platforms to facilitate cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
